molecular formula C15H16ClNO3S B4446600 3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide

3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide

Cat. No. B4446600
M. Wt: 325.8 g/mol
InChI Key: KPZVZWFVAHTBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been found to have an inhibitory effect on the growth of certain microorganisms.
Biochemical and Physiological Effects
3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide has been found to have various biochemical and physiological effects. This compound has been shown to decrease blood pressure in animal studies. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi. Additionally, this compound has been shown to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide in lab experiments is its unique properties, which make it useful in the development of new drugs and other compounds. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide in scientific research. One direction is the development of new antibiotics and other drugs based on the properties of this compound. Another direction is the investigation of the potential anticancer properties of this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, 3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide is a unique chemical compound that has been widely used in scientific research. This compound has antimicrobial properties and has been used in the development of new antibiotics. It has also been used in the synthesis of new compounds with potential anticancer properties. Additionally, this compound has been used in the development of new drugs for the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-methylbenzyl)benzenesulfonamide has been used in various scientific research studies. This compound has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been used in the synthesis of new compounds with potential anticancer properties. Additionally, this compound has been used in the development of new drugs for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-4-3-5-12(8-11)10-17-21(18,19)13-6-7-15(20-2)14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZVZWFVAHTBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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